molecular formula C50H60N5O10P B10857625 2'-O-MOE-5-Me-C(Bz)

2'-O-MOE-5-Me-C(Bz)

Cat. No.: B10857625
M. Wt: 922.0 g/mol
InChI Key: FLIGVMLIIDVDSN-SAPIJAGESA-N
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Description

2’-O-Methoxyethyl-5-methyl-N4-benzoyl-cytidine, commonly referred to as 2’-O-MOE-5-Me-C(Bz), is a modified nucleoside used in the synthesis of oligonucleotides. This compound is known for its enhanced stability and resistance to nuclease degradation, making it a valuable component in therapeutic applications, particularly in antisense oligonucleotide (ASO) and small interfering RNA (siRNA) technologies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-Methoxyethyl-5-methyl-N4-benzoyl-cytidine involves several steps:

Industrial Production Methods

Industrial production of 2’-O-Methoxyethyl-5-methyl-N4-benzoyl-cytidine typically involves large-scale synthesis using automated synthesizers. The process ensures high purity and consistency, which is crucial for therapeutic applications. The compound is often produced in bulk and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2’-O-Methoxyethyl-5-methyl-N4-benzoyl-cytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of 2’-O-Methoxyethyl-5-methyl-N4-benzoyl-cytidine, which can be used for further modifications or applications in research and therapeutics .

Scientific Research Applications

2’-O-Methoxyethyl-5-methyl-N4-benzoyl-cytidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-O-Methoxyethyl-5-methyl-N4-benzoyl-cytidine involves its incorporation into oligonucleotides, where it enhances stability and resistance to nuclease degradation. This modification allows the oligonucleotides to bind more effectively to their target RNA sequences, facilitating the cleavage of target RNA by RNase H or blocking the translation of target mRNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-O-Methoxyethyl-5-methyl-N4-benzoyl-cytidine is unique due to its specific modifications, which provide enhanced stability and resistance to degradation compared to other nucleosides. Its methylation and benzoylation make it particularly effective in therapeutic applications .

Properties

Molecular Formula

C50H60N5O10P

Molecular Weight

922.0 g/mol

IUPAC Name

N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C50H60N5O10P/c1-34(2)55(35(3)4)66(63-29-15-28-51)65-44-43(33-62-50(38-18-13-10-14-19-38,39-20-24-41(59-7)25-21-39)40-22-26-42(60-8)27-23-40)64-48(45(44)61-31-30-58-6)54-32-36(5)46(53-49(54)57)52-47(56)37-16-11-9-12-17-37/h9-14,16-27,32,34-35,43-45,48H,15,29-31,33H2,1-8H3,(H,52,53,56,57)/t43-,44?,45+,48-,66?/m1/s1

InChI Key

FLIGVMLIIDVDSN-SAPIJAGESA-N

Isomeric SMILES

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@H](C([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC

Canonical SMILES

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC

Origin of Product

United States

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